![molecular formula C16H11N3O4S2 B4629032 1-(3-methylphenyl)-5-[(5-nitro-2-thienyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4629032.png)

1-(3-methylphenyl)-5-[(5-nitro-2-thienyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidinediones, closely related to the compound , often involves multi-step chemical processes starting from mercaptouracil derivatives. A notable approach includes thio-alkylation followed by cyclisation and dehydration, facilitating the scalable synthesis of these compounds. Late-stage functionalisation techniques, such as bromination and Suzuki-Miyaura reactions, have been developed to access a wide range of analogues, highlighting the versatility of synthetic strategies to modify the thieno[2,3-d]pyrimidinedione core for various applications (O'Rourke et al., 2018).

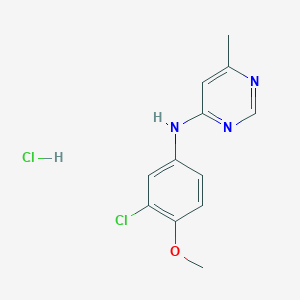

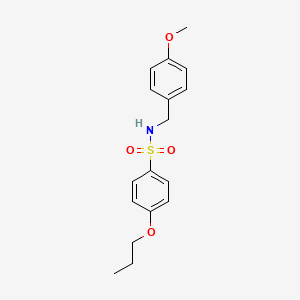

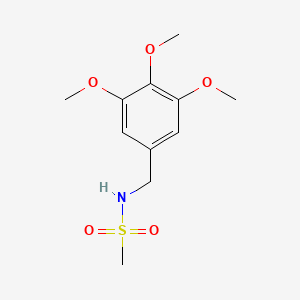

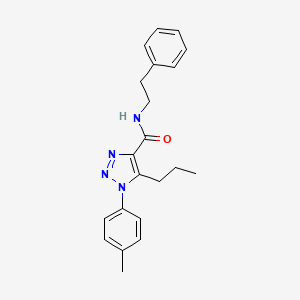

Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidinediones is characterized by their distinct core, which is crucial for their chemical behavior and potential interactions. Structural analyses, including X-ray crystallography and spectroscopic methods, provide insights into the conformation, bonding, and overall geometry of these compounds. These studies are essential for understanding the molecular basis of their properties and reactivity (Sridhar & Ravikumar, 2005).

Chemical Reactions and Properties

Thieno[2,3-d]pyrimidinediones undergo a variety of chemical reactions, including cycloadditions, functionalisations, and substitutions, which are pivotal for their chemical versatility. These reactions enable the modification of the core structure, introducing different functional groups that can significantly alter their chemical properties and potential applications. The study of these reactions is fundamental for expanding the utility of these compounds in synthetic chemistry and material science (Noguchi et al., 1990).

Physical Properties Analysis

The physical properties of thieno[2,3-d]pyrimidinediones, including solubility, melting points, and crystal structure, are closely related to their molecular structure. These properties are critical for their application in various fields, as they affect the compound's stability, formulation, and behavior under different conditions. Investigations into these properties help in designing compounds with desirable physical characteristics for specific applications (Mohan et al., 2003).

Chemical Properties Analysis

The chemical properties of thieno[2,3-d]pyrimidinediones, such as reactivity, stability, and interactions with other molecules, are integral to their application in chemical synthesis and potential therapeutic uses. Studies on their reactivity patterns, interaction mechanisms, and stability under various conditions provide valuable information for harnessing these compounds in targeted applications. These investigations are crucial for the development of new materials and drugs, demonstrating the compound's versatility and potential (Gomha et al., 2017).

Wissenschaftliche Forschungsanwendungen

Exploring Synthetic Pathways and Applications

Researchers have developed novel synthetic approaches and functionalizations of the thieno[2,3-d]pyrimidinedione core, which is a crucial component in various pharmaceutically active compounds. A study outlined a two-step synthesis from a readily available mercaptouracil derivative, leading to highly substituted 5-carboxamide-6-aryl analogues. These compounds were tested as lactate uptake inhibitors, demonstrating potential bioavailability and biological applications (O'Rourke et al., 2018).

Thienopyrimidine Derivatives and Their Synthesis

Further investigations into thienopyrimidine derivatives have shown the versatility of these compounds in synthesizing a range of biologically active substances. By reacting 2-amino-3-carboethoxy-4,5-disubstituted thiophenes with various reagents, researchers prepared thioxothienopyrimidinones and related compounds, highlighting the broad utility of thienopyrimidines in medicinal chemistry (El-Baih et al., 2006).

Advanced Polymeric Materials

On the materials science front, thiophene-containing compounds have been used to create new types of conducting polymers with applications in electrochromic devices. A study synthesized a mixture of isomers incorporating the thiophene unit, which were polymerized to produce soluble polymers. These materials displayed promising electrochromic properties, suggesting applications in smart windows and display technologies (Variş et al., 2006).

Antioxidant Activity of Thienopyrimidine Derivatives

A series of N-substituted phenyl-5-methyl-6-(5-(4-substituted phenyl)-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidin-4-amine derivatives were synthesized and evaluated for their in vitro antioxidant activity. Compounds demonstrated significant radical scavenging activity, highlighting the potential of thienopyrimidine derivatives in developing antioxidant therapies (Kotaiah et al., 2012).

Eigenschaften

IUPAC Name |

(5E)-1-(3-methylphenyl)-5-[(5-nitrothiophen-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3O4S2/c1-9-3-2-4-10(7-9)18-15(21)12(14(20)17-16(18)24)8-11-5-6-13(25-11)19(22)23/h2-8H,1H3,(H,17,20,24)/b12-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAAUTAXFJOGMSQ-XYOKQWHBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=O)C(=CC3=CC=C(S3)[N+](=O)[O-])C(=O)NC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)N2C(=O)/C(=C/C3=CC=C(S3)[N+](=O)[O-])/C(=O)NC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5E)-1-(3-methylphenyl)-5-[(5-nitrothiophen-2-yl)methylidene]-2-sulfanylpyrimidine-4,6(1H,5H)-dione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methylphenyl)-2-[(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]hydrazinecarboxamide](/img/structure/B4628950.png)

![N-(4-bromo-2-chlorophenyl)-2-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]hydrazinecarboxamide](/img/structure/B4628954.png)

![N-{1-methyl-2-[(4-methyl-1-piperidinyl)methyl]-1H-benzimidazol-5-yl}propanamide](/img/structure/B4628962.png)

![2,5-dichloro-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide](/img/structure/B4628965.png)

![N-methyl-1-[4-(2-thienylmethoxy)phenyl]methanamine hydrochloride](/img/structure/B4628967.png)

![1-{[2-methoxy-5-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}-4-methylpiperidine](/img/structure/B4628984.png)

![N-[4-(acetylamino)phenyl]-2-methyl-4-quinolinecarboxamide](/img/structure/B4628987.png)

![3-[3-(2-fluorophenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4629008.png)

![3-methoxy-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzamide](/img/structure/B4629017.png)

![N-(5-chloro-2-phenoxyphenyl)-2-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4629019.png)